

Application Notes and Protocols for Sterilization of TPE-C-Based Lab Equipment

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Compound of Interest

Compound Name: *Tpcet*

Cat. No.: *B1216755*

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Note: The term "**Tpcet**" was not found in the context of laboratory equipment materials. These application notes and protocols have been developed based on the assumption that "TPE-C" (Thermoplastic Copolyester Elastomer), a common material for lab equipment, was intended.

Introduction to TPE-C in Laboratory Settings

Thermoplastic Copolyester Elastomers (TPE-C) are a class of high-performance materials frequently used in the manufacturing of laboratory equipment, including tubing, seals, gaskets, and over-molded components. Their unique combination of properties, such as flexibility, chemical resistance, and durability, makes them a suitable alternative to traditional materials like silicone and PVC. Proper sterilization of TPE-C-based equipment is critical to prevent cross-contamination and ensure the validity of experimental results, particularly in sensitive applications within research, drug development, and clinical diagnostics.

Overview of Sterilization Methods for TPE-C

The selection of an appropriate sterilization method for TPE-C-based lab equipment is crucial as it can significantly impact the material's physical and chemical properties. The most common methods include autoclaving (steam sterilization), gamma irradiation, and ethylene oxide (EtO) gas sterilization. Chemical sterilization is generally reserved for surface decontamination.

Key Considerations for Method Selection

- **Material Compatibility:** The primary consideration is the compatibility of the TPE-C formulation with the sterilization method to avoid degradation, discoloration, or changes in mechanical properties.
- **Efficacy:** The chosen method must reliably achieve the required sterility assurance level (SAL).
- **Turnaround Time:** The time required for the sterilization cycle and any necessary post-sterilization aeration or cooling.
- **Cost:** The operational and capital costs associated with the sterilization equipment and consumables.
- **Safety:** The handling of hazardous materials (e.g., EtO) and the operation of high-pressure or radiation-emitting equipment.

Quantitative Data on Sterilization Effects on TPE-C

The following tables summarize the typical effects of different sterilization methods on the physical properties of TPE-C. The data presented is a compilation of typical values from various TPE-C manufacturers and may vary depending on the specific grade and formulation.

Table 1: Impact of Sterilization Methods on Mechanical Properties of TPE-C

Property	Autoclave (121°C, 15 psi, 30 min)	Gamma Irradiation (25-50 kGy)	Ethylene Oxide (EtO)
Tensile Strength	Minimal to no significant change	Potential for slight decrease	No significant change
Elongation at Break	Minimal to no significant change	Potential for decrease	No significant change
Hardness (Shore D)	No significant change	Potential for slight increase	No significant change
Color	Minimal to no change	Potential for yellowing or discoloration	No significant change
Flexibility	No significant change	Potential for slight embrittlement	No significant change

Table 2: Comparison of Sterilization Method Characteristics for TPE-C

Characteristic	Autoclave	Gamma Irradiation	Ethylene Oxide (EtO)
Cycle Time	~1-2 hours	Minutes to hours	12-24 hours (including aeration)
Temperature	121-134°C	Ambient	30-60°C
Pressure	~15-30 psi	Atmospheric	Variable
Residuals	None (water)	None	Toxic residues requiring aeration
Material Penetration	Excellent	Excellent	Excellent

Experimental Protocols

Protocol for Autoclave Sterilization of TPE-C Tubing

Objective: To sterilize TPE-C tubing using steam autoclaving.

Materials:

- TPE-C tubing
- Autoclave-safe bags or wraps
- Autoclave indicator tape
- Steam autoclave

Procedure:

- Preparation:
 1. Cut the TPE-C tubing to the desired length.
 2. If necessary, clean the tubing with a mild detergent and rinse thoroughly with deionized water.
 3. Place the tubing in an autoclave-safe bag or wrap it in autoclave-compatible material. Ensure the packaging allows for steam penetration.
 4. Apply autoclave indicator tape to the outside of the packaging.
- Autoclaving:
 1. Place the packaged tubing in the autoclave.
 2. Run a standard gravity displacement cycle at 121°C and 15 psi for 30 minutes. For liquid loads, a liquid cycle should be used to prevent boiling over.
 3. Ensure a slow exhaust or liquid exhaust cycle is used to prevent sudden pressure changes that could damage the tubing.
- Post-Sterilization:
 1. Allow the autoclave to cool to a safe temperature before opening.

2. Remove the sterilized tubing and check the indicator tape for a color change, confirming exposure to sterilizing conditions.
3. Store the sterile tubing in a clean, dry environment.

Protocol for Ethylene Oxide (EtO) Sterilization of TPE-C Components

Objective: To sterilize heat-sensitive TPE-C components using ethylene oxide gas.

Materials:

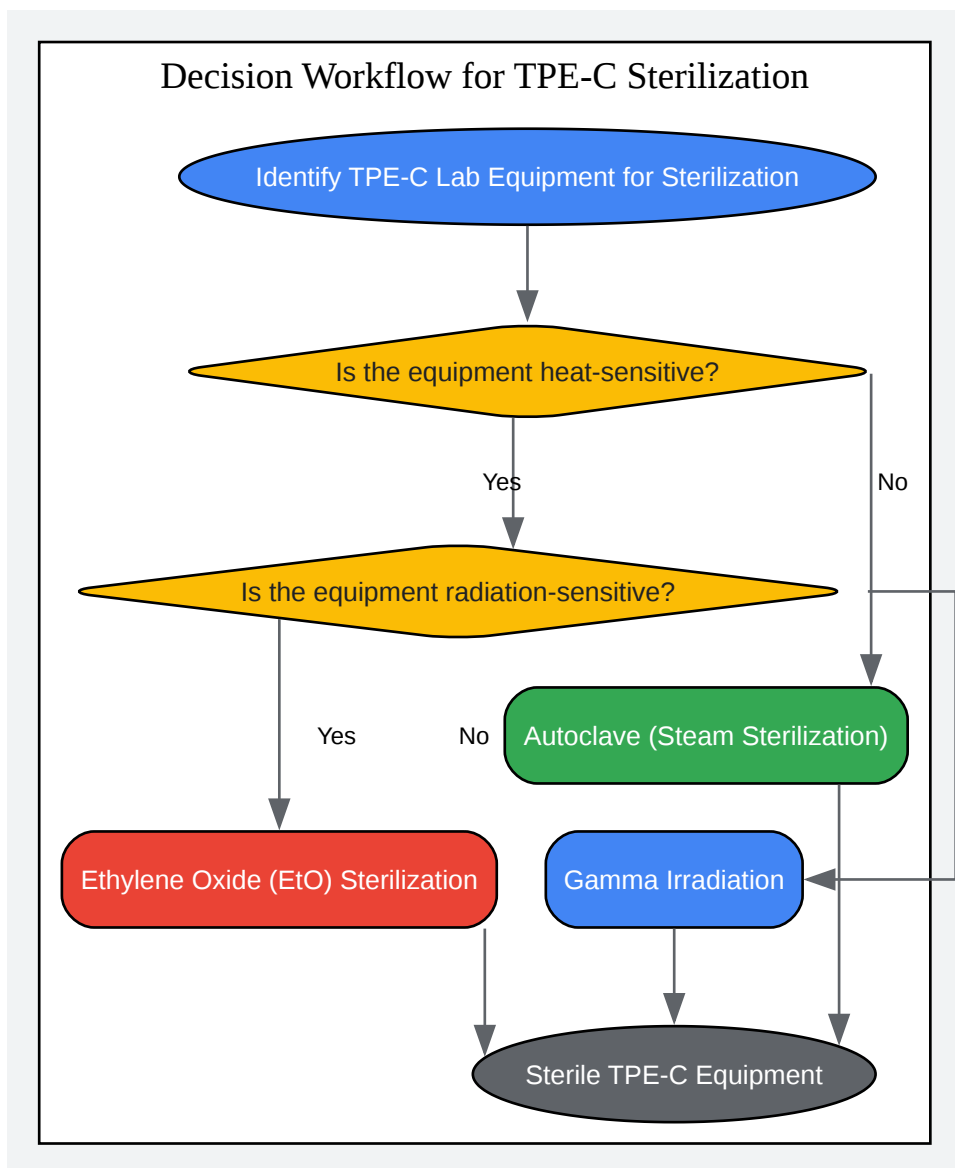
- TPE-C components
- Gas-permeable packaging (e.g., Tyvek® pouches)
- EtO sterilizer
- Biological indicators

Procedure:

- Preparation:
 1. Clean and dry the TPE-C components thoroughly.
 2. Package the components in gas-permeable pouches. Include a biological indicator inside one of the packages.
 3. Seal the pouches.
- EtO Sterilization:
 1. Place the packaged components in the EtO sterilizer chamber.
 2. Run the sterilization cycle according to the manufacturer's instructions. A typical cycle involves:

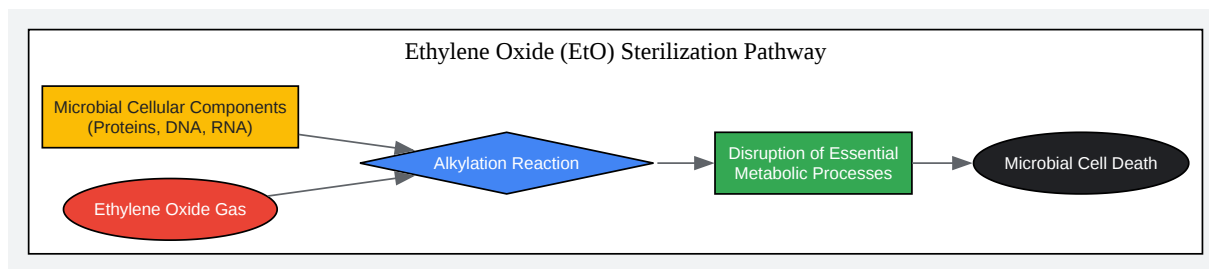
- Preconditioning (humidity and temperature adjustment).
- Gas exposure (EtO concentration, temperature, and time).
- Post-exposure gas purge.
- Aeration:
 1. Following the sterilization cycle, transfer the components to an aeration chamber or a well-ventilated area.
 2. Aerate the components for the manufacturer-specified time (typically 8-12 hours) to allow residual EtO to dissipate to safe levels.
- Verification:
 1. Aseptically retrieve and incubate the biological indicator to confirm the sterility of the load.
 2. Store the sterilized components in a sterile environment.

Diagrams



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Caption: Decision workflow for selecting a suitable sterilization method for TPE-C lab equipment.



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Caption: Simplified signaling pathway of ethylene oxide's antimicrobial action.

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